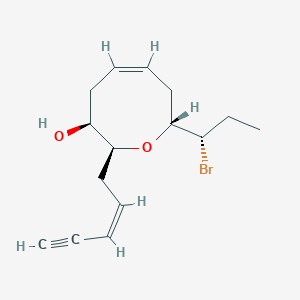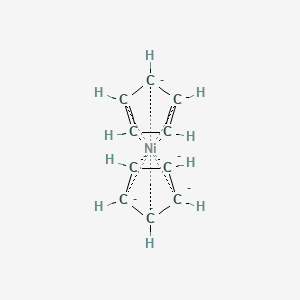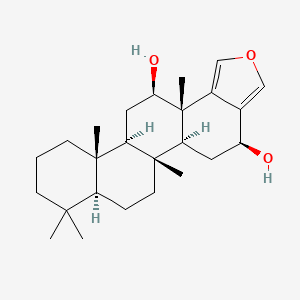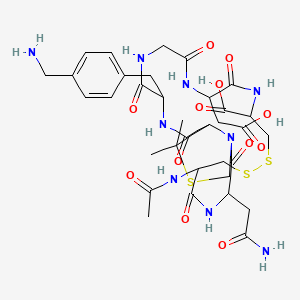
Prelaureatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prelaureatin is a natural product found in Laurencia nipponica with data available.
Scientific Research Applications
Synthesis and Chemical Transformation
- Total Synthesis of Prelaureatin : A study by Fujiwaraa et al. (2002) achieved the total synthesis of this compound, an 8-membered cyclic ether, through a process that involved stereoselective introduction of allyl groups and ring-closing metathesis. This synthesis is significant for further chemical and biological studies of this compound (Fujiwaraa, Souma, Mishima, & Murai, 2002).
- Conversion to Laurallene : Ishihara et al. (1997) reported on the biomimetic conversion of this compound into laurallene, a unique bromo-allene compound. This conversion involves electrophilic bromination, indicating the chemical versatility of this compound (Ishihara, Shimada, Kanoh, Takasugi, Fukuzawa, & Murai, 1997).
Advanced Synthetic Techniques
- First Total Syntheses of (+)-Prelaureatin and (+)-Laurallene : Crimmins and Tabet (2000) described the first total syntheses of (+)-prelaureatin and (+)-laurallene, using asymmetric glycolate aldol addition and ring-closing metathesis. This highlights the compound's importance in advancing synthetic organic chemistry (Crimmins & Tabet, 2000).
- Formal Total Syntheses via Brook Rearrangement : Sasaki, Oyamada, and Takeda (2010) achieved formal syntheses of (+)-prelaureatin using diastereoselective construction of a trans-alpha,alpha'-disubstituted oxocene structure, demonstrating an innovative approach to synthesizing complex natural products (Sasaki, Oyamada, & Takeda, 2010).
This compound Analogues and Derivatives
- Synthesis of this compound Analogues : Edwards, Lewis, and Taylor (1999) applied ruthenium-mediated diene metathesis for synthesizing a range of oxocenes and successfully synthesized an enantiomerically enriched analogue of this compound. This study opens avenues for creating novel this compound-based compounds (Edwards, Lewis, & Taylor, 1999).
properties
Molecular Formula |
C15H21BrO2 |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
(2S,3S,5Z,8R)-8-[(1S)-1-bromopropyl]-2-[(Z)-pent-2-en-4-ynyl]-3,4,7,8-tetrahydro-2H-oxocin-3-ol |
InChI |
InChI=1S/C15H21BrO2/c1-3-5-6-11-15-13(17)9-7-8-10-14(18-15)12(16)4-2/h1,5-8,12-15,17H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14+,15-/m0/s1 |
InChI Key |
OHHPIXHKUDAQAW-WVZXMNBZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)O)Br |
Canonical SMILES |
CCC(C1CC=CCC(C(O1)CC=CC#C)O)Br |
synonyms |
prelaureatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















